

Pharmacological Profile of 7-Methylmianserin Maleate: A Technical Guide

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Compound of Interest		
Compound Name:	7-Methylmianserin maleate	
Cat. No.:	B15185353	Get Quote

Disclaimer: Direct pharmacological data for **7-Methylmianserin maleate** is not readily available in the public domain. The following profile is extrapolated from its parent compound, mianserin, a well-characterized tetracyclic antidepressant. This guide provides a predictive overview of the potential pharmacological properties of **7-Methylmianserin maleate** and outlines the experimental protocols required for its empirical validation.

Introduction

Mianserin is a tetracyclic antidepressant with a complex pharmacological profile, acting as an antagonist or inverse agonist at multiple neurotransmitter receptors. **7-Methylmianserin maleate** is a derivative of mianserin, and as such, it is hypothesized to share a similar, though not identical, pharmacological profile. The addition of a methyl group at the 7th position of the aromatic ring may influence its potency, selectivity, and pharmacokinetic properties. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the predicted pharmacological profile of **7-Methylmianserin maleate** and the requisite experimental methodologies for its characterization.

Predicted Pharmacological Profile

The pharmacological actions of 7-Methylmianserin are likely to mirror those of mianserin, which include potent antagonism at serotonin, histamine, and adrenergic receptors.

Predicted Receptor Binding Affinity



Based on the known affinities of mianserin, 7-Methylmianserin is predicted to have a high affinity for several G-protein coupled receptors. The following table summarizes the receptor binding profile of mianserin, which can be used as a predictive reference for 7-Methylmianserin.

Receptor	Subtype	Predicted Affinity (Ki, nM) for 7-Methylmianserin (based on Mianserin)
Serotonin	5-HT1D	High
5-HT2A	High	
5-HT2C	5.5	-
5-HT3	High	-
5-HT6	High	-
5-HT7	High	-
Adrenergic	α1	- High
α2	High	
Histamine	H1	High

Note: "High" indicates a strong predicted affinity, though specific Ki values for 7-Methylmianserin would require experimental determination.

Predicted Functional Activity

7-Methylmianserin is predicted to act as an antagonist or inverse agonist at the receptors listed above. This activity profile is responsible for the antidepressant, anxiolytic, sedative, and orexigenic effects observed with mianserin.

- Antagonism of α2-adrenergic receptors: This action is thought to disinhibit the release of norepinephrine, leading to an increase in noradrenergic neurotransmission, which is a key mechanism of antidepressant action.
- Antagonism of 5-HT2A and 5-HT2C receptors: Blockade of these receptors is associated with antidepressant and anxiolytic effects, as well as improvements in sleep architecture.

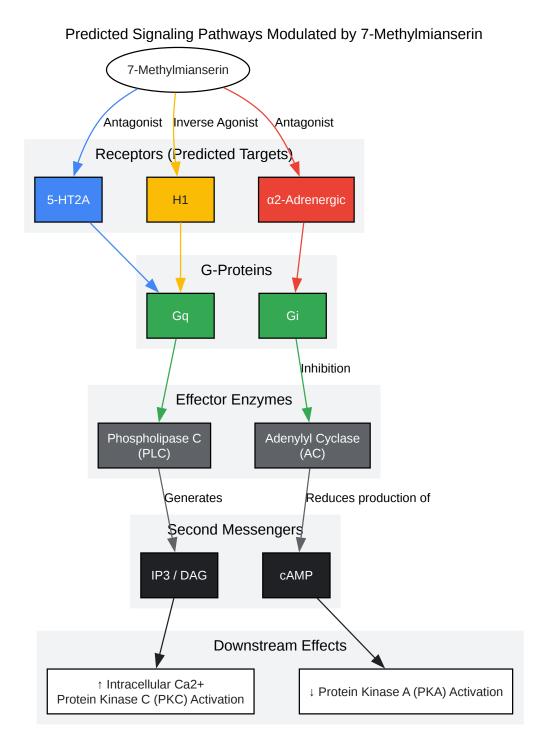


 Potent H1 receptor inverse agonism: This is responsible for the strong sedative effects of mianserin and is likely to be a prominent feature of 7-Methylmianserin's profile.

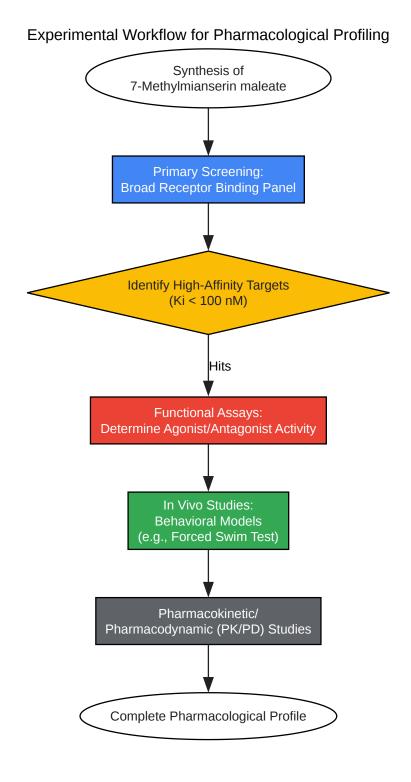
Signaling Pathways

The interaction of 7-Methylmianserin with its predicted target receptors would modulate several intracellular signaling cascades. The diagram below illustrates the potential downstream effects following receptor antagonism.









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